molecular formula C9H17BF3K B8134179 Potassium trifluoro(4-isopropylcyclohexyl)borate

Potassium trifluoro(4-isopropylcyclohexyl)borate

Cat. No.: B8134179
M. Wt: 232.14 g/mol
InChI Key: CTASCROGSOSMHT-UHFFFAOYSA-N
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Description

This compound is a member of the organotrifluoroborate family, which is known for its stability and versatility in chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(4-isopropylcyclohexyl)borate can be synthesized through the reaction of cyclohexylboronic acid with potassium bifluoride (KHF2) in the presence of isopropyl alcohol. The reaction typically occurs under mild conditions and results in the formation of the trifluoroborate salt . The general reaction scheme is as follows:

Cyclohexylboronic acid+KHF2+Isopropyl alcoholPotassium 4-(propan-2-yl)cyclohexyltrifluoroborate\text{Cyclohexylboronic acid} + \text{KHF}_2 + \text{Isopropyl alcohol} \rightarrow \text{this compound} Cyclohexylboronic acid+KHF2​+Isopropyl alcohol→Potassium 4-(propan-2-yl)cyclohexyltrifluoroborate

Industrial Production Methods

Industrial production of potassium 4-(propan-2-yl)cyclohexyltrifluoroborate involves scaling up the laboratory synthesis process. The reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(4-isopropylcyclohexyl)borate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents under mild conditions.

    Coupling Reactions: Palladium catalysts are often used in Suzuki-Miyaura coupling reactions, with bases such as potassium carbonate or sodium hydroxide to facilitate the reaction.

Major Products

    Substitution Reactions: The major products are substituted cyclohexyl derivatives.

    Coupling Reactions: The major products are biaryl compounds formed through the coupling of the cyclohexyl group with an aryl halide.

Scientific Research Applications

Potassium trifluoro(4-isopropylcyclohexyl)borate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.

    Industry: It is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of potassium 4-(propan-2-yl)cyclohexyltrifluoroborate involves the transfer of the trifluoroborate group to a palladium catalyst in Suzuki-Miyaura coupling reactions. The palladium catalyst facilitates the formation of a carbon-carbon bond between the cyclohexyl group and an aryl halide. The molecular targets and pathways involved include the palladium catalyst and the reactant molecules .

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium methyltrifluoroborate
  • Potassium butyltrifluoroborate

Uniqueness

Potassium trifluoro(4-isopropylcyclohexyl)borate is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to other trifluoroborate salts. This uniqueness makes it particularly useful in specific synthetic applications where the cyclohexyl group is desired.

Properties

IUPAC Name

potassium;trifluoro-(4-propan-2-ylcyclohexyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BF3.K/c1-7(2)8-3-5-9(6-4-8)10(11,12)13;/h7-9H,3-6H2,1-2H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTASCROGSOSMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1CCC(CC1)C(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BF3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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